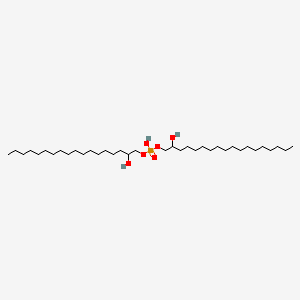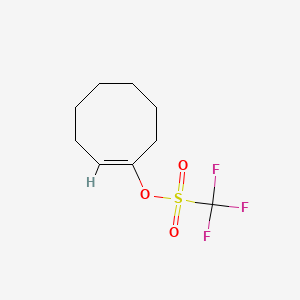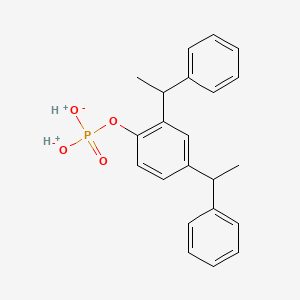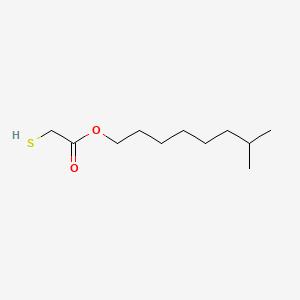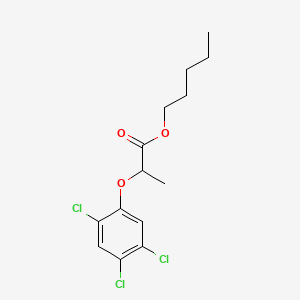
Antibiotic EM49
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic EM49 is a novel peptide antibiotic produced by the bacterium Bacillus circulans. It exhibits broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria, as well as fungi and protozoa
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The production of EM49 involves the fermentation of Bacillus circulans under controlled conditions. The fermentation process is optimized to maximize the yield of EM49, followed by extraction and purification steps to isolate the antibiotic.
Industrial Production Methods: On an industrial scale, large fermentation tanks are used to cultivate Bacillus circulans. The fermentation medium is carefully controlled for pH, temperature, and nutrient composition to ensure optimal growth and production of EM49. After fermentation, the broth is processed to extract EM49, which is then purified through various chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: EM49 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of EM49, as well as various substituted derivatives.
Aplicaciones Científicas De Investigación
EM49 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in studying bacterial resistance mechanisms and microbial ecology.
Medicine: Investigated for its potential use in treating infections caused by multi-drug resistant bacteria.
Industry: Utilized in the development of new antimicrobial agents and preservatives.
Mecanismo De Acción
The mechanism by which EM49 exerts its effects involves binding to specific molecular targets in bacterial cells, disrupting essential cellular processes. EM49 targets the bacterial cell wall synthesis pathway, leading to cell lysis and death. The compound also interferes with protein synthesis and DNA replication in bacteria.
Comparación Con Compuestos Similares
Vancomycin
Bacitracin
Teicoplanin
Ramoplanin
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Número CAS |
39342-08-0 |
|---|---|
Fórmula molecular |
C49H93N13O10 |
Peso molecular |
1024.3 g/mol |
Nombre IUPAC |
3-hydroxy-8-methyl-N-[(3S,6S,9S,12S,15S,18S,21S,24S)-6,9,18,21-tetrakis(2-aminoethyl)-3,12,15-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-24-yl]decanamide |
InChI |
InChI=1S/C49H93N13O10/c1-9-31(8)12-10-11-13-32(63)27-41(64)55-37-18-23-54-42(65)38(24-28(2)3)60-45(68)35(16-21-52)56-44(67)34(15-20-51)59-48(71)39(25-29(4)5)62-49(72)40(26-30(6)7)61-46(69)36(17-22-53)57-43(66)33(14-19-50)58-47(37)70/h28-40,63H,9-27,50-53H2,1-8H3,(H,54,65)(H,55,64)(H,56,67)(H,57,66)(H,58,70)(H,59,71)(H,60,68)(H,61,69)(H,62,72)/t31?,32?,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
Clave InChI |
XXJAQSYTQPWWKU-QVRBQHTBSA-N |
SMILES isomérico |
CCC(C)CCCCC(CC(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCN)CCN)CC(C)C)CC(C)C)CCN)CCN)CC(C)C)O |
SMILES canónico |
CCC(C)CCCCC(CC(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CC(C)C)CC(C)C)CCN)CCN)CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



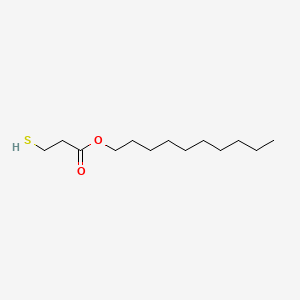
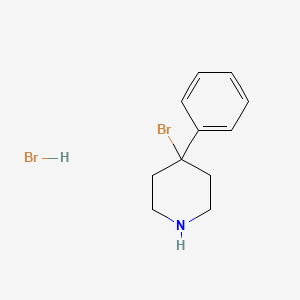
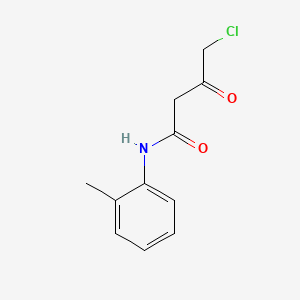
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
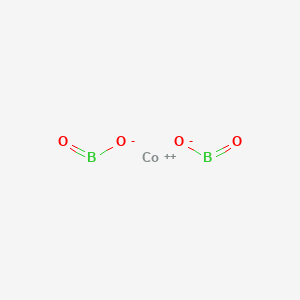
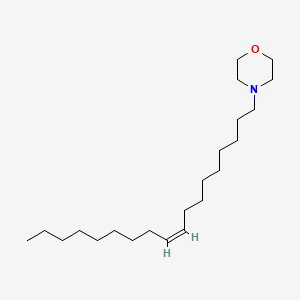
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
